molecular formula C6H8F2N2 B8036724 3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole

3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole

Cat. No.: B8036724
M. Wt: 146.14 g/mol
InChI Key: ABFCPDYYBWSWKZ-UHFFFAOYSA-N
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Description

3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing three carbon atoms and two adjacent nitrogen atoms. This compound is notable for its difluoromethyl group at the third position and methyl groups at the first and fourth positions. Pyrazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science .

Preparation Methods

The synthesis of 3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole typically involves multiple steps. One common method starts with 1,3-dimethylpyrazole as the raw material. The process includes halogenation to obtain 4-halogen-1,3-dimethyl-1H-pyrazole, followed by bromination and hydrolysis to produce 4-halogen-1-methyl-1H-pyrazole-3-formaldehyde. This intermediate is then reacted with a fluorination reagent to yield 4-halogen-3-difluoromethyl-1-methylpyrazole. Finally, a Grignard reagent is used to obtain the desired product .

Chemical Reactions Analysis

3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole can be compared with other pyrazole derivatives such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced biological activities due to the presence of the difluoromethyl group.

Properties

IUPAC Name

3-(difluoromethyl)-1,4-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2/c1-4-3-10(2)9-5(4)6(7)8/h3,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFCPDYYBWSWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1,1,2,2-tetrafluoroethyldimethylamine (3.2 g, 22 mmol) in diethyl ether (10 ml) and dioxane (10 ml) was added dropwise, under a nitrogen atmosphere, at a temperature of from 0 to 5° C., a solution of BF3-etherate (49% BF3, 5.6 ml, 44 mmol). After the addition had ended, the reaction mixture was stirred for 5 min. Subsequently, pyridine (1.7 g, 22 mmol) and a solution of ethyl prop-1-enyl ether (1.7 g, 20 mmol) in dioxane (2 ml) were added dropwise successively to the reaction mixture at a temperature of from 0 to 5° C. After stirring at room temperature for 6 hours, the reaction mixture was added at a temperature of from 0 to 5° C. to a mixture of sodium hydroxide (4.4 g, 110 mmol) and methylhydrazine (1.4 g, 30 mmol) in water (75 ml) and then stirred at room temperature for 3 h. Subsequently, water (50 ml) was added and the mixture was extracted with methyl tert-butyl ether. The resulting organic phases were dried over sodium sulfate, filtered and freed from the solvent under reduced pressure. 3-Difluoromethyl-1,4-dimethylpyrazole was obtained in a yield of 25%.
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.7 g
Type
reactant
Reaction Step Five
Quantity
1.7 g
Type
reactant
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
4.4 g
Type
reactant
Reaction Step Six
Name
methylhydrazine
Quantity
1.4 g
Type
reactant
Reaction Step Six
Name
Quantity
75 mL
Type
solvent
Reaction Step Six

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